Welcome to the BenchChem Online Store!
molecular formula C17H21NO4 B1672521 Fenoterol CAS No. 13392-18-2

Fenoterol

Cat. No. B1672521
M. Wt: 303.35 g/mol
InChI Key: LSLYOANBFKQKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08703826B2

Procedure details

A sample of 75 mg of fenoterol HBr was dissolved in 1.5 mL of 95/5/0.05 CH3CN/isopropanol/HNEt2 and applied in 100 μL injections to a CHIRALPAK® AD-H 10×250 mm 5 μm semi-preparative column using a waters 2690 Separations Module, PDA set to 280 nm. The eluting solvent was 95/5/0.05 CH3CN/isopropanol/HNEt2, 5 mL/min. Retention times for (S,S) and (R,R) isomers were 4.8 min and 7.8 min, respectively.
Quantity
75 mg
Type
reactant
Reaction Step One
[Compound]
Name
95/5/0.05
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
CH3CN isopropanol HNEt2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CH3CN isopropanol HNEt2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:11][CH2:12][CH:13]([OH:22])[C:14]1[CH:15]=[C:16]([OH:21])[CH:17]=[C:18]([OH:20])[CH:19]=1)[CH2:3][C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.Br>CC#N.C(O)(C)C.N(CC)CC>[CH3:1][CH:2]([NH:11][CH2:12][CH:13]([OH:22])[C:14]1[CH:19]=[C:18]([OH:20])[CH:17]=[C:16]([OH:21])[CH:15]=1)[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
CC(CC=1C=CC(=CC1)O)NCC(C=2C=C(C=C(C2)O)O)O.Br
Name
95/5/0.05
Quantity
1.5 mL
Type
solvent
Smiles
Name
CH3CN isopropanol HNEt2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.C(C)(C)O.N(CC)CC
Step Two
Name
CH3CN isopropanol HNEt2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.C(C)(C)O.N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
7.8 min
Name
Type
Smiles
CC(CC=1C=CC(=CC1)O)NCC(C=2C=C(C=C(C2)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.